molecular formula C14H12ClNO3 B7593146 (2-chloro-4-methylphenyl) 6-methyl-2-oxo-1H-pyridine-3-carboxylate

(2-chloro-4-methylphenyl) 6-methyl-2-oxo-1H-pyridine-3-carboxylate

Cat. No. B7593146
M. Wt: 277.70 g/mol
InChI Key: IGKSDGHUYHIKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-chloro-4-methylphenyl) 6-methyl-2-oxo-1H-pyridine-3-carboxylate is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly known as Clocapramine and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Clocapramine has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In addition, it has been studied for its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.

Mechanism of Action

The exact mechanism of action of clocapramine is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2, clocapramine reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and physiological effects:
Clocapramine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. In addition, it has been shown to inhibit the growth of tumor cells in vitro and in vivo. Clocapramine has also been shown to have neuroprotective effects and may be useful in treating neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of clocapramine is its broad range of potential applications. It has been shown to have anti-inflammatory, analgesic, anti-tumor, and neuroprotective effects, making it a promising compound for further research. However, one limitation of clocapramine is its low solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on clocapramine. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Another area of interest is its potential use as an anti-tumor agent. Further research is needed to fully understand the mechanism of action of clocapramine and its potential applications in various fields.
Conclusion:
In conclusion, clocapramine is a compound that has gained attention in the scientific community due to its potential applications in various fields. It has been studied extensively for its biochemical and physiological effects and has shown promise as an anti-inflammatory, analgesic, anti-tumor, and neuroprotective agent. Further research is needed to fully understand the mechanism of action of clocapramine and its potential applications in various fields.

Synthesis Methods

Clocapramine can be synthesized by reacting 2-chloro-4-methylphenylhydrazine with 6-methyl-2-oxo-1H-pyridine-3-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified by recrystallization or column chromatography.

properties

IUPAC Name

(2-chloro-4-methylphenyl) 6-methyl-2-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-8-3-6-12(11(15)7-8)19-14(18)10-5-4-9(2)16-13(10)17/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKSDGHUYHIKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=C(NC2=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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